![molecular formula C14H12BrNO2 B221924 4-[(3-Bromobenzyl)oxy]benzamide](/img/structure/B221924.png)
4-[(3-Bromobenzyl)oxy]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[(3-Bromobenzyl)oxy]benzamide, also known as BBOB, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. BBOB belongs to the class of benzamides and is synthesized through a multi-step process.
作用機序
The mechanism of action of 4-[(3-Bromobenzyl)oxy]benzamide is not fully understood. However, it has been proposed that the compound exerts its therapeutic effects by modulating various signaling pathways in the body. 4-[(3-Bromobenzyl)oxy]benzamide has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. The compound has also been shown to activate the adenosine monophosphate-activated protein kinase (AMPK) pathway, which plays a crucial role in energy metabolism and cellular homeostasis.
Biochemical and Physiological Effects:
4-[(3-Bromobenzyl)oxy]benzamide has been shown to exhibit several biochemical and physiological effects in preclinical studies. The compound has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. 4-[(3-Bromobenzyl)oxy]benzamide has also been shown to reduce inflammation and pain by inhibiting the production of inflammatory mediators. In addition, the compound has been shown to improve cognitive function and memory in animal models of Alzheimer's disease.
実験室実験の利点と制限
4-[(3-Bromobenzyl)oxy]benzamide has several advantages for lab experiments. The compound is relatively easy to synthesize and has a high yield. 4-[(3-Bromobenzyl)oxy]benzamide is also stable under normal laboratory conditions and can be stored for an extended period. However, there are some limitations to the use of 4-[(3-Bromobenzyl)oxy]benzamide in lab experiments. The compound has poor solubility in water, which can limit its bioavailability. In addition, the compound has not been extensively studied in clinical trials, and its safety and efficacy in humans are not fully understood.
将来の方向性
For 4-[(3-Bromobenzyl)oxy]benzamide research include the development of more efficient synthesis methods, investigation of the compound's safety and efficacy in clinical trials, and the discovery of new therapeutic agents.
合成法
The synthesis of 4-[(3-Bromobenzyl)oxy]benzamide involves several steps, including the protection of the amino group, bromination, and deprotection. The first step involves the protection of the amino group of 4-aminobenzamide using a suitable protecting group. The protected compound is then subjected to bromination using a suitable reagent. Finally, the protecting group is removed to obtain the desired product, 4-[(3-Bromobenzyl)oxy]benzamide. The overall yield of the synthesis process is around 50%.
科学的研究の応用
4-[(3-Bromobenzyl)oxy]benzamide has been extensively studied for its potential therapeutic applications. It has been shown to exhibit antitumor, anti-inflammatory, and analgesic properties in preclinical studies. 4-[(3-Bromobenzyl)oxy]benzamide has also been investigated for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The compound has been shown to inhibit the aggregation of amyloid-beta peptides in vitro, which is a hallmark of Alzheimer's disease.
特性
製品名 |
4-[(3-Bromobenzyl)oxy]benzamide |
|---|---|
分子式 |
C14H12BrNO2 |
分子量 |
306.15 g/mol |
IUPAC名 |
4-[(3-bromophenyl)methoxy]benzamide |
InChI |
InChI=1S/C14H12BrNO2/c15-12-3-1-2-10(8-12)9-18-13-6-4-11(5-7-13)14(16)17/h1-8H,9H2,(H2,16,17) |
InChIキー |
WNYIDDKTEYNPSM-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)Br)COC2=CC=C(C=C2)C(=O)N |
正規SMILES |
C1=CC(=CC(=C1)Br)COC2=CC=C(C=C2)C(=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![3-Methoxy-4-[(4-methylbenzyl)oxy]benzamide](/img/structure/B221868.png)
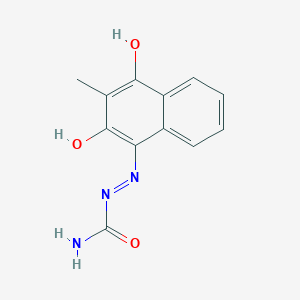
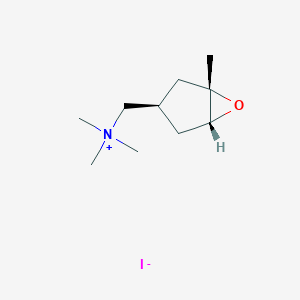
![1-[(4-Acetamidophenyl)sulfonylamino]-N-[(E)-(4-chlorophenyl)methylideneamino]-3,6-dihydro-2H-pyridine-4-carboxamide](/img/structure/B221927.png)
![5,6-Dihydro-4H-cyclopenta[c]furan-5-carboxylic acid](/img/structure/B221964.png)
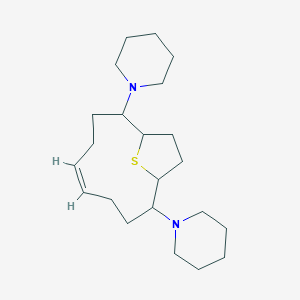
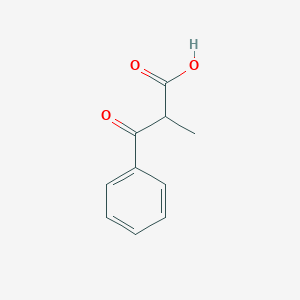
![N,N-dimethyl-4-([1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)aniline](/img/structure/B221998.png)
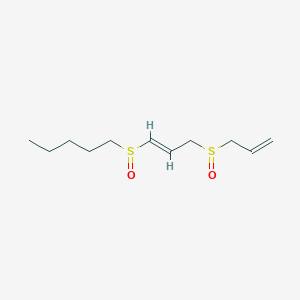
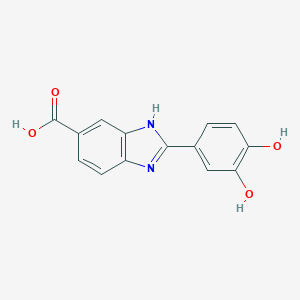
![5-bromo-N-[4-[4-(2-fluorobenzoyl)piperazin-1-yl]phenyl]pyridine-3-carboxamide](/img/structure/B222074.png)
![4-[(2-Fluorobenzyl)oxy]-3-iodo-5-methoxybenzoic acid](/img/structure/B222097.png)
![N-[4-(4-morpholinyl)phenyl]thiourea](/img/structure/B222111.png)